

(R)-4-Benzyl-2-oxazolidinone physical properties

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Compound of Interest

Compound Name: (R)-4-Benzyl-2-oxazolidinone

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An In-depth Technical Guide to the Physical Properties of **(R)-4-Benzyl-2-oxazolidinone**

Introduction

(R)-4-Benzyl-2-oxazolidinone is a crucial chiral auxiliary in synthetic organic chemistry, widely employed to achieve high levels of stereoselectivity in a variety of chemical transformations. Its rigid heterocyclic structure and the presence of a stereocenter make it an invaluable tool for the asymmetric synthesis of complex molecules, including pharmaceuticals like antitumor agents, anesthetics, and HIV protease inhibitors.[1][2] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows relevant to its application, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

(R)-4-Benzyl-2-oxazolidinone is a white to off-white or light yellow crystalline powder with a faint, characteristic odor.[1][2] It is known to be hygroscopic and should be stored at ambient temperatures in a cool, dry place away from light and moisture.[1] While it is insoluble in water, it demonstrates good solubility in organic solvents such as chloroform, methanol, and ethanol. [1][2][3]

Data Summary

The key quantitative physical properties of **(R)-4-Benzyl-2-oxazolidinone** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	102029-44-7	[1][4]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1][2][3][4]
Molecular Weight	177.20 g/mol	[4]
Appearance	White to light yellow crystal powder	[1][2]
Melting Point	88-90 °C	[2][5]
86-89 °C	[3]	
Specific Rotation [α]	+64° (c=1, Chloroform, 18°C, D-line)	[5]
+62° (c=1, Chloroform)	[2]	
-14.5° (c=5, Methanol)	[2][6]	
Boiling Point	~396.6 °C (Predicted, 760 mmHg)	[7]
309.12 °C (Rough Estimate)	[2]	
Density	1.21 g/mL (Predicted)	[7]
1.1607 (Rough Estimate)	[2]	
Solubility	Insoluble in water; Soluble in Chloroform, Methanol, Ethanol	[1][2][3]

Spectroscopic Data

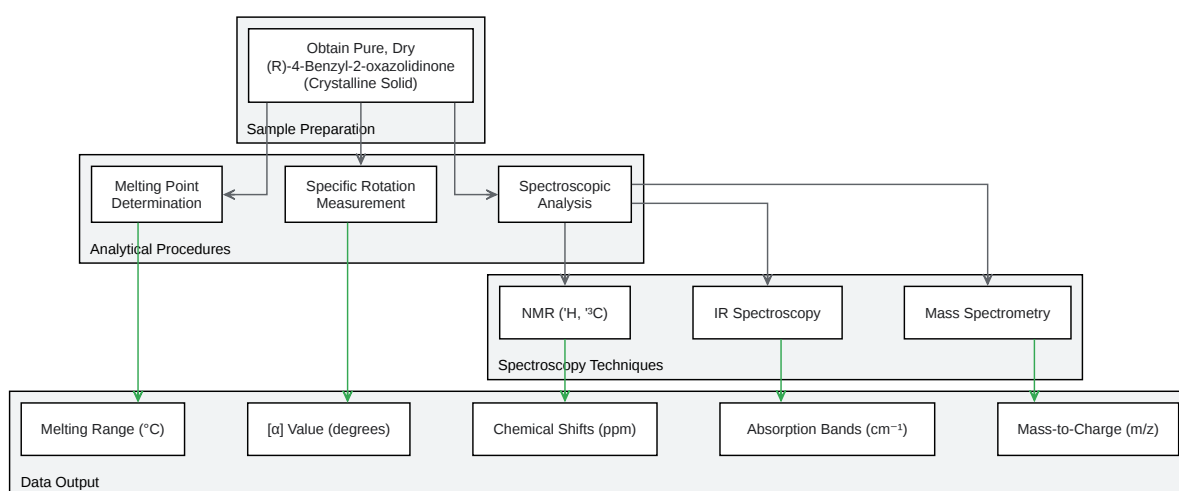
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of **(R)-4-Benzyl-2-oxazolidinone**. Data including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available through various chemical databases such as ChemicalBook.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline standard protocols for key analytical procedures.

Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a solid chemical compound like **(R)-4-Benzyl-2-oxazolidinone**.



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Caption: General workflow for determining the physical properties of a solid sample.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.^[11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.^[11]

Protocol:

- Sample Preparation: Ensure the **(R)-4-Benzyl-2-oxazolidinone** sample is completely dry and finely powdered.[12][13]
- Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample to collect a small amount of material.[11] Tap the tube gently to pack the solid to a height of about 3 mm at the sealed end.[14]
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[11][14]
- Heating:
 - For an initial, rapid determination, heat the sample quickly to find an approximate melting range.[11][15]
 - For an accurate measurement, allow the apparatus to cool. Then, heat at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[11]
- Observation and Recording: Record the temperature at which the solid first begins to melt (T_1) and the temperature at which the entire sample has turned into a clear liquid (T_2). The melting point is reported as the range T_1 - T_2 . [11]

Specific Rotation Measurement

Optical rotation is a defining characteristic of chiral compounds, measured using a polarimeter. The specific rotation is a standardized value calculated from the observed rotation.[16][17]

Protocol:

- Solution Preparation: Accurately weigh a sample of **(R)-4-Benzyl-2-oxazolidinone** and dissolve it in a precise volume of a suitable solvent (e.g., chloroform or methanol) using a volumetric flask to achieve a known concentration (c), typically in g/mL.[16][18]
- Polarimeter Calibration: Clean and fill the polarimeter sample tube (of a known path length, l , in decimeters) with the pure solvent. Zero the instrument.[19]

- **Sample Measurement:** Rinse the sample tube with the prepared solution, then fill it, ensuring no air bubbles are present.[\[16\]](#) Place the tube in the polarimeter.
- **Angle of Rotation:** Rotate the analyzer until the light intensity is at its minimum or the fields of view are equally illuminated.[\[16\]](#) Record the observed angle of rotation (α). A clockwise rotation is positive (+), and a counter-clockwise rotation is negative (-).[\[17\]](#)
- **Calculation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha]^T_D = \alpha / (c \times l)$ Where T is the temperature and D refers to the sodium D-line wavelength (589 nm), the standard light source.[\[16\]](#)[\[17\]](#)

Spectroscopic Analysis Protocols (General Overview)

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.[\[20\]](#)[\[21\]](#)
- **Data Acquisition:** Place the sample in the NMR spectrometer. The instrument is locked onto the solvent's deuterium signal, and the magnetic field is shimmed for homogeneity.[\[20\]](#)[\[22\]](#) Standard pulse sequences are used to acquire ^1H and ^{13}C spectra.[\[22\]](#)[\[23\]](#)
- **Processing:** The acquired Free Induction Decay (FID) signal is subjected to a Fourier Transform to generate the spectrum.[\[22\]](#) The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak).[\[22\]](#)[\[23\]](#)

b. Infrared (IR) Spectroscopy:

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) IR, a small amount of the solid powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.[\[24\]](#)
- **Sample Preparation (KBr Pellet):** Alternatively, 0.5-1.0 mg of the sample is ground with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture is pressed under high pressure to form a transparent pellet.[\[25\]](#)[\[26\]](#)

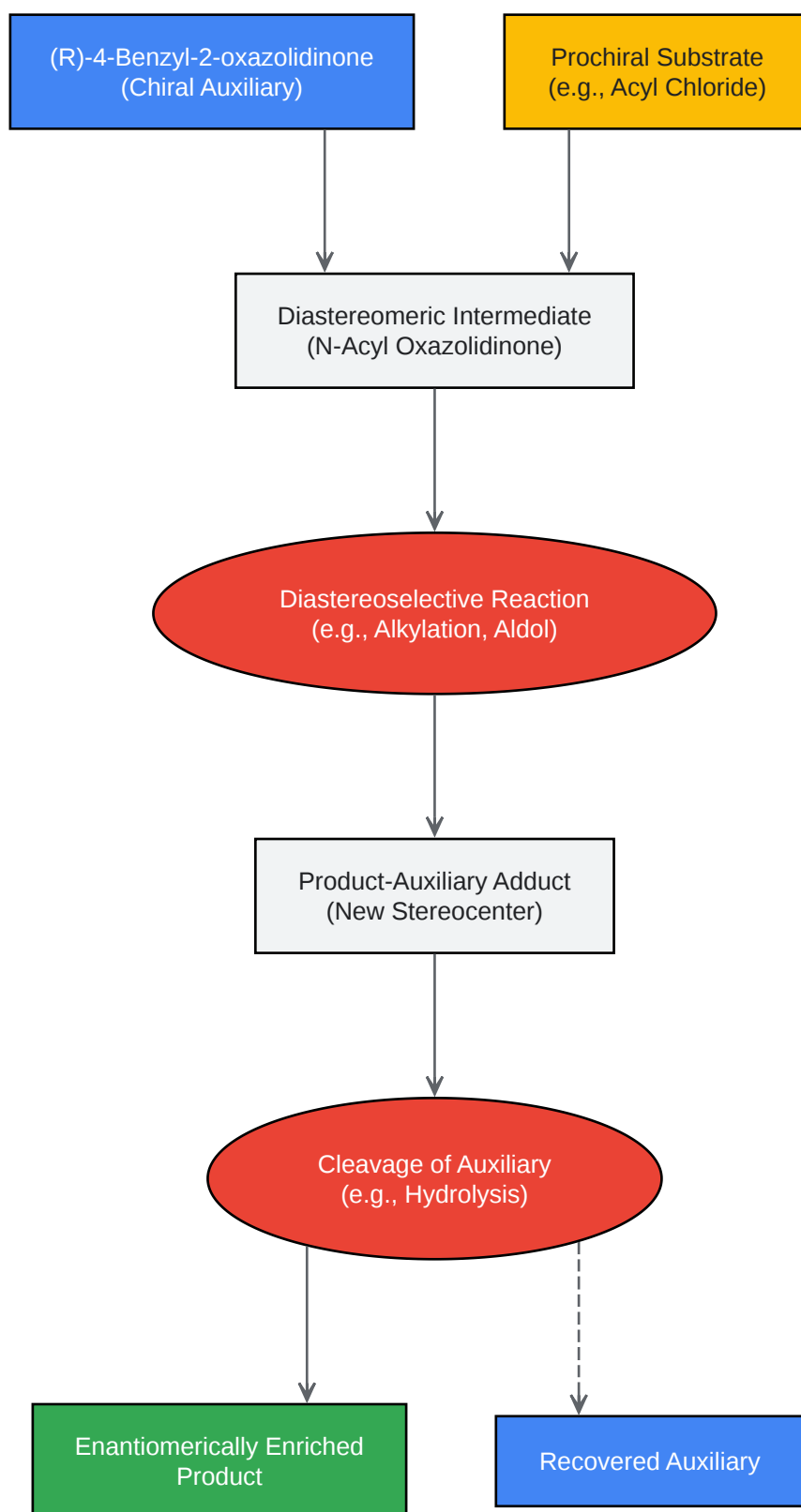
- **Data Acquisition:** A background spectrum of the empty instrument (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.^[24] The final spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).

c. Mass Spectrometry (MS):

- **Sample Introduction:** The sample is introduced into the mass spectrometer, where it is vaporized and ionized.^[27] Common ionization techniques include Electron Impact (EI) or Electrospray Ionization (ESI).^{[27][28]}
- **Mass Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).^{[27][29]}
- **Detection:** An ion detector measures the abundance of ions at each m/z value, and the data is plotted as a mass spectrum (relative intensity vs. m/z).^[27]

Application in Asymmetric Synthesis

(R)-4-Benzyl-2-oxazolidinone serves as a powerful chiral auxiliary. It is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered.



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Caption: Logical workflow of asymmetric synthesis using a chiral auxiliary.

This well-defined process, enabled by the physical and stereochemical properties of auxiliaries like **(R)-4-Benzyl-2-oxazolidinone**, is a cornerstone of modern pharmaceutical and fine chemical manufacturing.

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